2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Description
2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound consists of a chlorophenoxy group, a nitrophenylmethyl group, and a piperazine ring, combined with oxalic acid.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4.C2H2O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEMIBZMCZNKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Synthesis of the Nitrophenylmethyl Intermediate: This step involves the nitration of a benzyl compound to introduce the nitro group.
Coupling with Piperazine: The chlorophenoxy and nitrophenylmethyl intermediates are then coupled with piperazine under suitable conditions, such as in the presence of a base or a catalyst.
Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The chlorophenoxy group may participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted phenoxy compounds.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes or as a ligand in receptor binding studies.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone may involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring may play a role in binding to these targets, while the nitrophenyl and chlorophenoxy groups may modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A simpler compound with similar structural features.
1-(4-Chlorophenyl)piperazine: A compound with a similar piperazine ring structure.
3-Nitrobenzyl alcohol: A compound with a similar nitrophenyl group.
Uniqueness
The combination of the chlorophenoxy, nitrophenylmethyl, and piperazine groups in 2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid may confer unique properties, such as specific binding affinities or reactivity patterns, that distinguish it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
